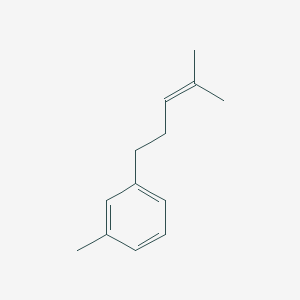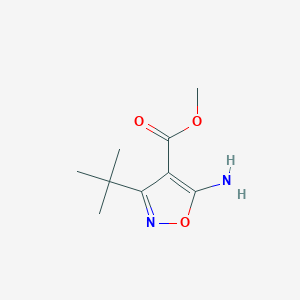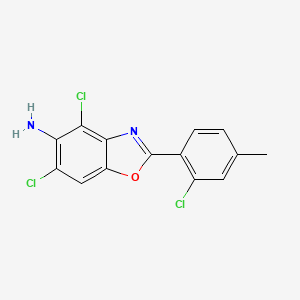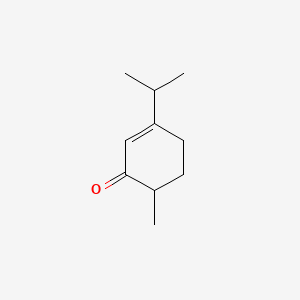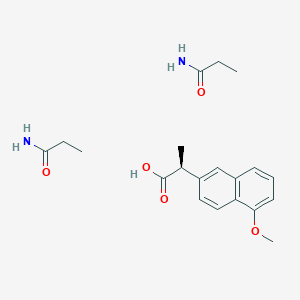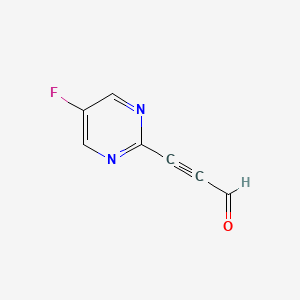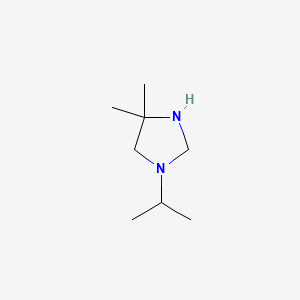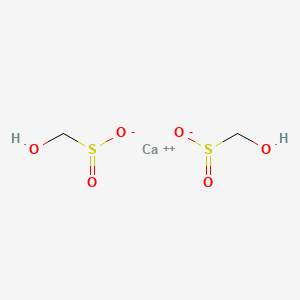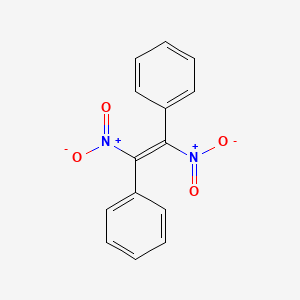
1,2-Dinitro-1,2-diphenylethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dinitro-1,2-diphenylethene is an organic compound characterized by the presence of two nitro groups and two phenyl groups attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dinitro-1,2-diphenylethene can be synthesized through a multi-step process involving the nitration of 1,2-diphenylethene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the nitration process to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1,2-Dinitro-1,2-diphenylethene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,2-Diamino-1,2-diphenylethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学的研究の応用
1,2-Dinitro-1,2-diphenylethene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds, including dyes and polymers.
Materials Science: Investigated for its potential use in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,2-dinitro-1,2-diphenylethene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
1,2-Dinitro-1,2-diphenylethane: Similar structure but with an ethane backbone instead of ethene.
2,3-Dinitro-2,3-diphenylbutane: Similar structure but with a butane backbone and different positioning of nitro groups.
Uniqueness
1,2-Dinitro-1,2-diphenylethene is unique due to its ethene backbone, which imparts different electronic and steric properties compared to its ethane and butane analogs
特性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
[(E)-1,2-dinitro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChIキー |
NQAQCAROZAAHGL-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
